

Benzyltrimethylammonium iodide in C-I bond formation reactions

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Compound of Interest

Compound Name: *Benzyltrimethylammonium iodide*

Cat. No.: *B1210621*

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An in-depth review of current literature does not indicate that **Benzyltrimethylammonium iodide** (BTMNI) is directly employed as a primary reagent for C-I bond formation reactions. Its primary applications in synthetic chemistry appear to be in other areas, such as its use in the formation of cocrystals. However, for researchers interested in this compound, this document provides detailed notes on its synthesis, properties, and a discussion of general C-I bond formation methodologies where a quaternary ammonium iodide salt could potentially play an indirect role, for instance, as a phase-transfer catalyst.

Application Notes: Benzyltrimethylammonium Iodide

Chemical Properties and Data:

Benzyltrimethylammonium iodide is a quaternary ammonium salt. Below is a summary of its key chemical data.

Property	Value
CAS Number	4525-46-6
Molecular Formula	C ₁₀ H ₁₆ IN
Molecular Weight	277.15 g/mol
Appearance	White to light yellow crystalline powder
Melting Point	178-179 °C (decomposes)[1]
Solubility	Soluble in ethanol[1]

Experimental Protocols

Protocol 1: Synthesis of Benzyltrimethylammonium Iodide

This protocol details the synthesis of **benzyltrimethylammonium iodide** from N,N-dimethylbenzylamine and methyl iodide.[1]

Materials:

- N,N-dimethylbenzylamine
- Methyl iodide
- Absolute ethanol
- Anhydrous ether
- Three-necked flask
- Dropping funnel
- Reflux condenser
- Stirrer

- Drying tubes
- Erlenmeyer flask
- Suction filtration apparatus

Procedure:

- A solution of 135 g (1 mole) of N,N-dimethylbenzylamine in 200 ml of absolute ethanol is placed in a three-necked flask equipped with a dropping funnel, reflux condenser, and a stirrer. The openings are protected with drying tubes.
- While stirring the solution rapidly, 190 g (1.34 moles) of methyl iodide is added slowly from the dropping funnel at a rate that causes gentle refluxing.
- After the addition is complete (approximately 30 minutes), the solution is heated under reflux on a steam bath for an additional 30 minutes.
- The solution is then transferred to a 2-liter Erlenmeyer flask, using an additional 25 ml of absolute ethanol for rinsing.
- Upon cooling to room temperature, a significant portion of the product crystallizes.
- The remaining product is precipitated by the addition of 1 liter of anhydrous ether with stirring.
- The solid product is collected by suction filtration, washed with two 100-ml portions of anhydrous ether, and air-dried at room temperature.

Expected Yield: The yield of **benzyltrimethylammonium iodide** is typically between 260–274 g (94–99%).^[1]

General C-I Bond Formation Reactions

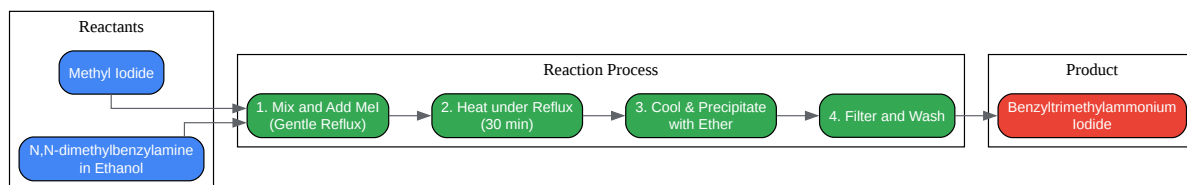
While **Benzytrimethylammonium iodide** is not a direct iodinating agent, C-I bonds are crucial in organic synthesis. Below are established methods for their formation.

1. Finkelstein Reaction: This reaction involves the exchange of a halogen atom for an iodide atom. Typically, an alkyl chloride or bromide is treated with an excess of an alkali iodide (like NaI) in a polar solvent such as acetone. The success of the reaction is driven by the higher nucleophilicity of the iodide ion and the precipitation of the less soluble sodium chloride or bromide from the reaction mixture.[2]
2. Iodination of Alcohols: Alcohols can be converted to alkyl iodides using various reagents. A common method involves the use of a cerium(III) chloride heptahydrate/sodium iodide system in acetonitrile, which offers a mild and efficient route to iodides from a wide range of alcohols. [3]
3. Electrophilic Iodination of Arenes: Aromatic compounds can be iodinated using N-iodosuccinimide (NIS) in the presence of a catalytic amount of an acid, such as trifluoroacetic acid. This method is effective for a variety of electron-rich aromatic and heteroaromatic substrates.[4]

Potential Role of Benzyltrimethylammonium Iodide in C-I Bond Formation

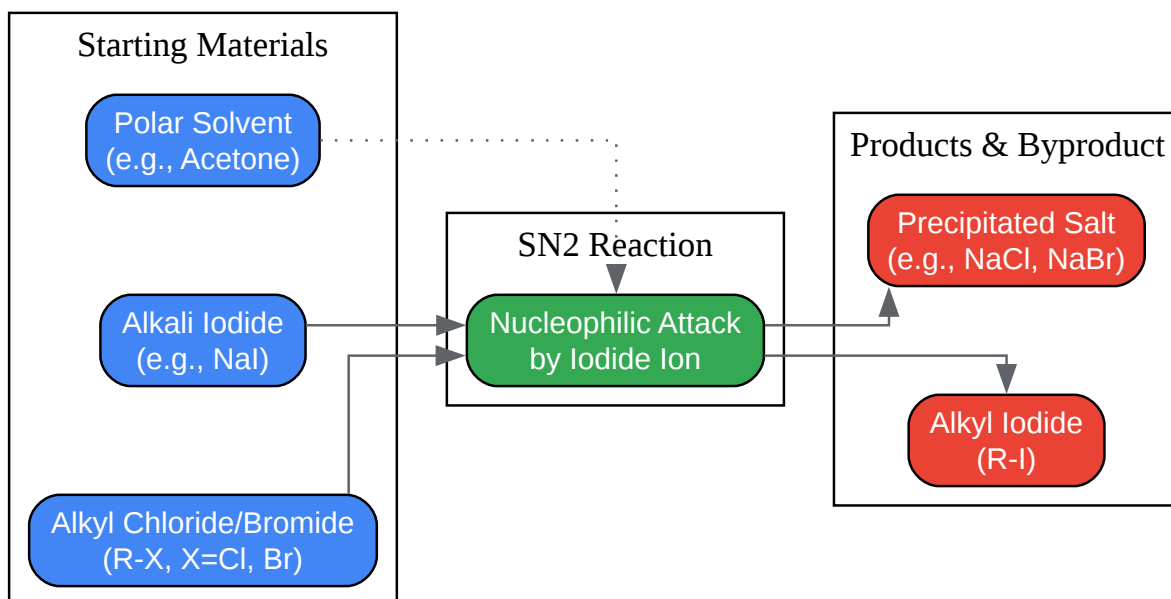
Given its structure as a quaternary ammonium salt, **Benzyltrimethylammonium iodide** could theoretically be investigated as a phase-transfer catalyst in nucleophilic substitution reactions where an iodide ion is the nucleophile. In a biphasic system (e.g., aqueous/organic), the quaternary ammonium cation could facilitate the transfer of the iodide anion from the aqueous phase to the organic phase, where the reaction with an organic substrate would occur. However, there is no direct evidence in the reviewed literature to support this specific application.

Visualizations



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Caption: Workflow for the synthesis of **Benzyltrimethylammonium iodide**.



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Caption: Conceptual workflow of the Finkelstein reaction for C-I bond formation.

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